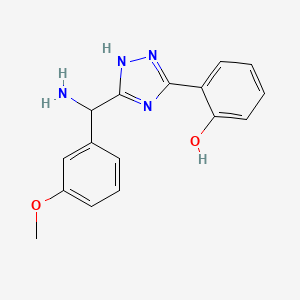
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol: . It belongs to the class of aminophenols and exhibits interesting properties due to its unique structure.
Vorbereitungsmethoden
Synthesewege: Die Synthesewege für diese Verbindung beinhalten die Reaktion geeigneter Ausgangsstoffe. Während die spezifischen Verfahren variieren können, ist ein üblicher Ansatz die Kondensation eines 3-Methoxybenzaldehyd-Derivats mit einem Aminotriazol (1H-1,2,4-Triazol-5-amin) unter geeigneten Bedingungen. Die Reaktion erfolgt typischerweise über nukleophile Substitutions- oder Kondensationsreaktionen.
Industrielle Produktion: Industrielle Produktionsmethoden können optimierte Prozesse beinhalten, wie z. B. kontinuierliche Fließsynthese oder Batchreaktionen. detaillierte industrielle Protokolle sind proprietär und möglicherweise nicht öffentlich zugänglich.
Analyse Chemischer Reaktionen
Reaktivität:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die zur Bildung verschiedener Oxidationsprodukte führen.
Reduktion: Reduktionsreaktionen können durch Modifizierung der Amino- oder Hydroxylgruppen verschiedene Derivate liefern.
Substitution: Substitutionsreaktionen an den phenolischen oder Amin-Positionen sind möglich.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO) oder Wasserstoffperoxid (HO).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH) oder Lithiumaluminiumhydrid (LiAlH).
Substitution: Saure oder basische Bedingungen mit geeigneten Nukleophilen oder Elektrophilen.
Hauptprodukte: Die spezifischen Produkte hängen von den Reaktionsbedingungen und den vorhandenen Substituenten ab. Zu den möglichen Produkten gehören Derivate mit modifizierten Amino- oder Hydroxylgruppen.
Wissenschaftliche Forschungsanwendungen
Chemie:
Baustein: Wird aufgrund seiner vielseitigen funktionellen Gruppen in der Synthese komplexerer Moleküle verwendet.
Pharmazeutische Forschung: Auf potenzielle Medikamentenkandidaten untersucht.
Biologische Studien: In biochemischen Assays und zellbasierten Experimenten eingesetzt.
Antioxidative Eigenschaften: Auf seine potenziellen antioxidativen Wirkungen untersucht.
Feinchemikalien: In der Produktion von Spezialchemikalien verwendet.
Pharmazeutische Industrie: Kann als Zwischenprodukt in der Medikamentensynthese dienen.
5. Wirkmechanismus
Der genaue Wirkmechanismus ist ein aktives Forschungsgebiet. seine Wirkungen beruhen wahrscheinlich auf Wechselwirkungen mit spezifischen molekularen Zielstrukturen oder Signalwegen, die möglicherweise mit seinen antioxidativen Eigenschaften zusammenhängen.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, potentially related to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Obwohl es keine direkten Analoga gibt, gehören Verbindungen mit ähnlichen funktionellen Gruppen oder Strukturmotiven zu 2-Aminophenol, 3-Ethylphenol und verwandten Aminophenolen . Die Einzigartigkeit von 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol liegt in seiner Kombination aus Triazolring, Aminogruppe und phenolischer Funktionalität.
Eigenschaften
Molekularformel |
C16H16N4O2 |
|---|---|
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
2-[5-[amino-(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C16H16N4O2/c1-22-11-6-4-5-10(9-11)14(17)16-18-15(19-20-16)12-7-2-3-8-13(12)21/h2-9,14,21H,17H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
ZYFGNJWCMPQHOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=CC=C3O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



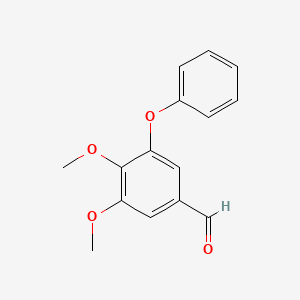
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)
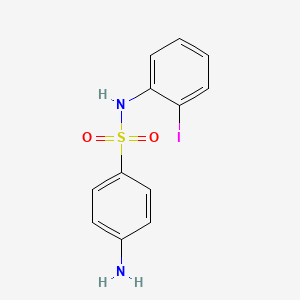
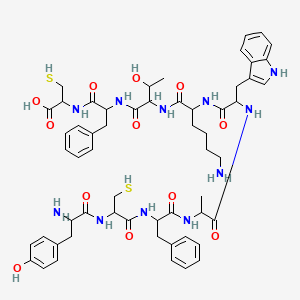
![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)

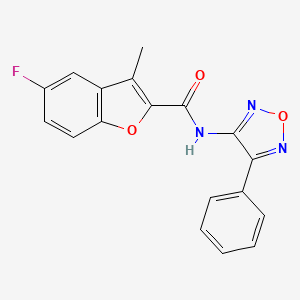
![2,2,4-trimethyl-2H-benzo[b]pyran](/img/structure/B12115968.png)
![3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115987.png)


![3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115995.png)
